Fidaxomicin-d7

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Accurate fidaxomicin quantification in biological matrices is compromised by matrix effects and ionization variability. Fidaxomicin-d7 is the scientifically validated internal standard for isotope dilution mass spectrometry, providing a +7 Da mass shift for unequivocal analyte distinction. - Co-elutes with fidaxomicin, correcting for matrix effects and sample preparation variability. - Isotopic purity >99.8%, ensuring reliable quantification in pharmacokinetic and bioequivalence studies. - Essential for ANDA submissions and method validation, meeting FDA and EMA bioanalytical guidelines.

Molecular Formula C52H74Cl2O18
Molecular Weight 1065.1 g/mol
Cat. No. B12074083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFidaxomicin-d7
Molecular FormulaC52H74Cl2O18
Molecular Weight1065.1 g/mol
Structural Identifiers
SMILESCCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C
InChIInChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19-,26-22-,27-21-,31-17-/t28-,29-,30+,33-,34+,40+,41-,42+,43+,44-,45+,46-,50?,51-/m1/s1/i3D3,4D3,24D
InChIKeyZVGNESXIJDCBKN-XKBXQBGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fidaxomicin D7: Deuterated Internal Standard for Bioanalysis


The target compound, Fidaxomicin D7 (CAS 2143934-06-7), is a deuterium-labeled analog of the macrocyclic antibiotic fidaxomicin [1]. It belongs to the class of organic compounds known as macrolides and analogues [2]. This compound is chemically defined by the systematic substitution of seven hydrogen atoms with deuterium (D7), resulting in a molecular formula of C₅₂H₆₇D₇Cl₂O₁₈ and a molecular weight of approximately 1065.09 g/mol [3]. As a stable isotope-labeled internal standard, it is chemically and physically near-identical to its non-deuterated counterpart, fidaxomicin (C₅₂H₇₄Cl₂O₁₈, MW ~1058 g/mol), but possesses a distinct mass difference that is critical for its primary application in quantitative mass spectrometry [1][4].

Fidaxomicin D7: Why It's Irreplaceable


Substituting Fidaxomicin D7 with non-deuterated fidaxomicin or other macrolide analogs in a quantitative analytical workflow is scientifically invalid due to the fundamental requirements of isotope dilution mass spectrometry (IDMS). Fidaxomicin D7 is specifically designed as an internal standard . Its core value proposition is its nearly identical chemical behavior to the target analyte, fidaxomicin, combined with a distinct, quantifiable mass difference of +7 Da . This allows it to co-elute with fidaxomicin and experience the same matrix effects, ionization efficiency, and sample preparation variability. By comparing the analyte's signal to the internal standard's signal, researchers can correct for these sources of error and achieve highly accurate and precise quantification [1]. Using unlabeled fidaxomicin would make it impossible to distinguish the internal standard from the analyte, while using a different macrolide would introduce different chromatographic and ionization behaviors, thereby invalidating the correction and compromising data integrity.

Fidaxomicin D7: Quantitative Evidence & Comparison


Mass Spectrometric Differentiation vs. Unlabeled Fidaxomicin

Fidaxomicin D7 is differentiated from its unlabeled comparator, fidaxomicin, by a definitive mass shift of approximately 7 Daltons (Da) . This shift arises from the replacement of seven hydrogen atoms (¹H) with seven deuterium atoms (²H) [1]. This mass difference is the cornerstone of its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Isotopic Purity vs. Lower-Grade Alternatives

Procurement of a stable isotope-labeled internal standard necessitates a high degree of isotopic purity to ensure analytical accuracy. Commercially available Fidaxomicin D7 is characterized by a specified chemical purity of >99.5% (HPLC-UV) and an isotopic purity of >99.8% (ESI-MS) [1]. This high isotopic enrichment minimizes interference from the unlabeled compound (which would compromise the accuracy of the internal standard method) and is a critical quality attribute that distinguishes a research-grade standard from a less rigorously characterized isotopic analog.

Analytical Chemistry Quality Control Method Validation

Validated Internal Standard Application in Human Plasma

The primary and most critical differentiator of Fidaxomicin D7 is its established and validated role as an internal standard in a specific bioanalytical method. A patented method (CN112816584A) explicitly details the use of Fidaxomicin D7 as the internal standard for the quantification of fidaxomicin and its metabolite OP-1118 in human plasma using LC-MS/MS [1]. This validation provides documented, real-world evidence of its suitability and performance in a clinical research context, unlike generic or non-validated isotopic labels.

Pharmacokinetics Bioequivalence Clinical Research

Fidaxomicin D7: Procurement & Application Scenarios


Clinical Pharmacokinetic and Bioequivalence Studies

In clinical trials or bioequivalence studies of fidaxomicin formulations, precise and accurate quantification of the drug in human plasma is non-negotiable. Fidaxomicin D7 is the ideal internal standard for such studies, as evidenced by its use in a validated LC-MS/MS method specifically designed for human plasma [1]. Its near-identical chemical properties ensure robust correction for matrix effects and sample-to-sample variability, which is essential for meeting stringent regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.

Generic Drug Development and ANDA Filings

For pharmaceutical companies developing a generic version of fidaxomicin (DIFICID), Fidaxomicin D7 is a critical tool for analytical method development, method validation (AMV), and quality control (QC) [1]. It serves as a reference standard to establish traceability and demonstrate bioequivalence between the generic product and the reference listed drug (RLD) [2]. The high isotopic purity (>99.8%) ensures the reliability of these comparative studies, which are central to Abbreviated New Drug Application (ANDA) submissions.

Drug-Drug Interaction and Metabolic Pathway Research

When investigating the metabolism of fidaxomicin, such as its hydrolysis to the active metabolite OP-1118, Fidaxomicin D7 is an invaluable tool [1]. By using the deuterated compound, researchers can track the drug and its metabolites in complex biological systems (e.g., in vitro microsomal assays, cell cultures) with high precision. The mass difference allows for unambiguous identification and quantification, even in the presence of endogenous compounds, facilitating accurate determination of metabolic pathways and potential drug-drug interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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